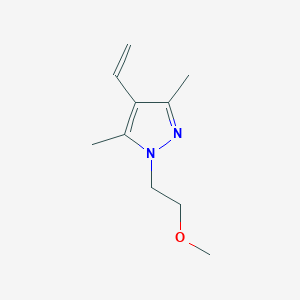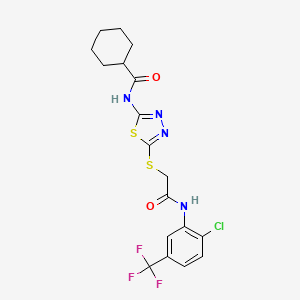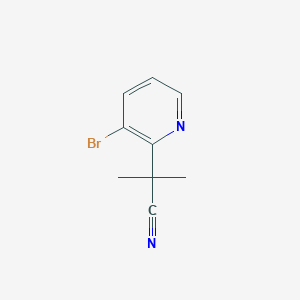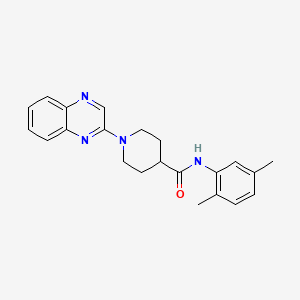
N-(2,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H24N4O and its molecular weight is 360.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Evaluation
Quinoxalin-2-carboxamides, including N-(2,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide, have been designed and synthesized as part of a series targeted for pharmacological evaluation. These compounds were developed based on the pharmacophoric requirements of serotonin type-3 (5-HT3) receptor antagonists. The evaluation of these carboxamides for their 5-HT3 receptor antagonism revealed significant potential, with some compounds showing promising potency. This suggests their applicability in managing conditions modulated by 5-HT3 receptors, such as certain gastrointestinal disorders and possibly effects related to anxiety and depression (R. Mahesh et al., 2011).
Antimyotonic and Sodium Channel Blocking
Research into constrained analogues of tocainide, which is structurally related to quinoxalin-2-carboxamide derivatives, has led to the development of potent skeletal muscle sodium channel blockers. These analogues demonstrate a marked increase in potency and use-dependent block compared to tocainide, highlighting their potential in developing antimyotonic agents for treating conditions like myotonia (A. Catalano et al., 2008).
Antitubercular Activity
Variants of the Bohlmann-Rahtz reaction have been employed to synthesize substituted pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls, showing significant antitubercular activity. These compounds were evaluated against Mycobacterium tuberculosis, with several exhibiting promising antitubercular properties. This line of research opens up potential avenues for the development of new antitubercular agents, contributing to the fight against tuberculosis (S. Kantevari et al., 2011).
Antimicrobial and Antitumor Activities
The synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers demonstrated not only high efficiency in dyeing but also significant in vitro screening results for antioxidant, antitumor, and antimicrobial activities. These findings suggest the dual utility of such compounds in industrial applications and potential therapeutic benefits, indicating a broad spectrum of scientific research applications beyond their initial scope (M. Khalifa et al., 2015).
Electrochemical Behavior and Drug Design Insights
Studies on the electrochemical properties of quinoxaline-2-carboxamide 1,4-di-N-oxides have provided valuable insights into their mechanism of action against tuberculosis. The relationship between electrochemical behavior and antimicrobial activity suggests that charge transfer processes play a role in the efficacy of these compounds, offering new perspectives for the design of future antitubercular drugs (E. Moreno et al., 2011).
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-15-7-8-16(2)20(13-15)25-22(27)17-9-11-26(12-10-17)21-14-23-18-5-3-4-6-19(18)24-21/h3-8,13-14,17H,9-12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDAIOZYJVXMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amino}-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B2976069.png)
![6-Chloro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridazine-3-carboxamide](/img/structure/B2976071.png)
![6-{5-[2-(2-Bromophenyl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B2976072.png)



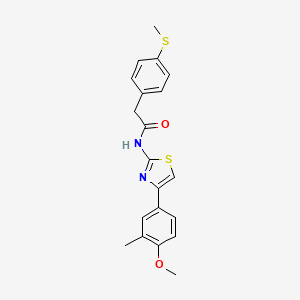
![2-(benzylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2976081.png)
![2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone](/img/structure/B2976084.png)
![4-(morpholine-4-sulfonyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide](/img/structure/B2976085.png)
![3-[4-(6-Fluoropyridin-3-yl)triazol-1-yl]-7-hydroxychromen-2-one](/img/structure/B2976086.png)
